4-Bromo-2-(1H-pyrazol-1-YL)thiazole 4-Bromo-2-(1H-pyrazol-1-YL)thiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC20688734
InChI: InChI=1S/C6H4BrN3S/c7-5-4-11-6(9-5)10-3-1-2-8-10/h1-4H
SMILES:
Molecular Formula: C6H4BrN3S
Molecular Weight: 230.09 g/mol

4-Bromo-2-(1H-pyrazol-1-YL)thiazole

CAS No.:

Cat. No.: VC20688734

Molecular Formula: C6H4BrN3S

Molecular Weight: 230.09 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-(1H-pyrazol-1-YL)thiazole -

Specification

Molecular Formula C6H4BrN3S
Molecular Weight 230.09 g/mol
IUPAC Name 4-bromo-2-pyrazol-1-yl-1,3-thiazole
Standard InChI InChI=1S/C6H4BrN3S/c7-5-4-11-6(9-5)10-3-1-2-8-10/h1-4H
Standard InChI Key ZMHOPPPPWGACHM-UHFFFAOYSA-N
Canonical SMILES C1=CN(N=C1)C2=NC(=CS2)Br

Introduction

Chemical Identity and Structural Features

4-Bromo-2-(1H-pyrazol-1-yl)thiazole (C6_6H4_4BrN3_3S) features a thiazole ring substituted at the 2-position with a pyrazole group and at the 4-position with a bromine atom. The pyrazole moiety introduces nitrogen-rich heterocyclic character, while the bromine atom enhances electrophilic reactivity, making the compound a potential intermediate in cross-coupling reactions . Although direct experimental data for this compound is scarce, its boronic acid pinacol ester derivative, 4-Bromo-2-(1H-pyrazol-1-yl)thiazole-5-boronic acid pinacol ester (CAS 2223045-44-9, C12_{12}H15_{15}BBrN3_3O2_2S), offers clues about its stability and reactivity . Predicted properties for the boronic ester include a boiling point of 474.5±55.0 °C, a density of 1.52±0.1 g/cm3^3, and a pKa of -1.25±0.50, suggesting that the parent thiazole compound may exhibit similar thermal stability and solubility profiles .

Synthetic Methodologies

Cyclocondensation Approaches

The synthesis of thiazole-pyrazole hybrids typically involves cyclocondensation reactions. For example, 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles are synthesized via reactions between pyrazole-3-carbothioamides and phenacyl bromides in ethanol . Adapting this method, 4-Bromo-2-(1H-pyrazol-1-yl)thiazole could be synthesized using a brominated phenacyl bromide precursor. Key steps include:

  • Formation of Pyrazole Intermediate: Substituted acetophenones react with diethyl oxalate to form 1,3-diketoesters, which cyclize with phenylhydrazine to yield pyrazole carboxylates .

  • Thiazole Ring Formation: The pyrazole-carbothioamide intermediate undergoes cyclocondensation with 4-bromophenacyl bromide to form the thiazole core .

Post-Synthetic Modifications

Bromination of pre-formed thiazole derivatives represents an alternative route. For instance, electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) could introduce the bromine atom at the 4-position of the thiazole ring. This approach is supported by the synthesis of brominated thiazoles in antimicrobial studies .

Physicochemical Properties

While experimental data for 4-Bromo-2-(1H-pyrazol-1-yl)thiazole is unavailable, predictive models and analog studies provide estimates:

PropertyValue (Predicted/Analog-Based)Source
Molecular Weight243.09 g/molCalculated
Boiling Point~450–500 °CExtrapolated
Density1.6–1.8 g/cm3^3Analog data
pKa~-1 to 1Boronic ester

The bromine atom’s electronegativity likely increases the compound’s lipophilicity, enhancing membrane permeability in biological systems .

Biological Activity and Applications

Antifungal Activity

Future Directions and Challenges

Despite its promise, several gaps hinder the development of 4-Bromo-2-(1H-pyrazol-1-yl)thiazole:

  • Synthetic Optimization: Current routes rely on indirect analogies; direct synthesis protocols require validation.

  • Biological Screening: No in vitro data exists for this specific compound, necessitating antimicrobial and cytotoxicity assays.

  • Computational Studies: Density functional theory (DFT) calculations could predict reactivity sites for functionalization.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator